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molecular formula C18H23NO5 B8505498 Tert-butyl 6-hydroxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 6-hydroxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No. B8505498
M. Wt: 333.4 g/mol
InChI Key: UMDXOBNTRMPHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524713B2

Procedure details

A solution of the product from step 1 (4.51 g, 13.5 mmol) in methanol (50 mL) was cooled to 15° C. and sodium borohydride was added slowly and the mixture was further stirred for 30 min and then concentrated. The crude residue was partitioned between methylene chloride and water and the aqueous layer was extracted twice with methylene chloride. The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated to produce the product of step 2 (4.1 g, 90%), mp 171-173° C. (ethyl acetate, ether and hexane), MS m/z=334 (M−H).
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]2([CH2:18][C:17](=[O:19])[C:16]3[CH:20]=[C:21]([OH:24])[CH:22]=[CH:23][C:15]=3[O:14]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CO>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]2([CH2:18][CH:17]([OH:19])[C:16]3[CH:20]=[C:21]([OH:24])[CH:22]=[CH:23][C:15]=3[O:14]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
4.51 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)OC1=C(C(C2)=O)C=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was further stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was partitioned between methylene chloride and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with methylene chloride
WASH
Type
WASH
Details
The combined organics was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)OC1=C(C(C2)O)C=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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